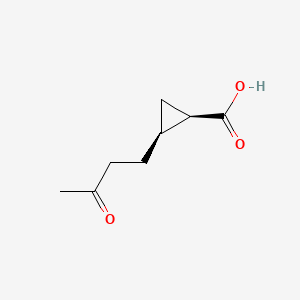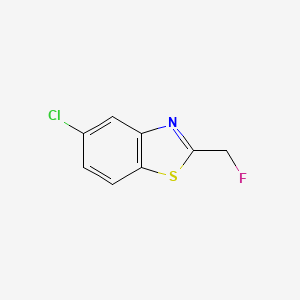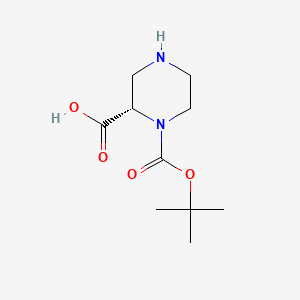
(S)-1-Boc-piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Boc-piperazine-2-carboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-piperazine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-piperazine-2-carboxylic acid.
Protection of the Amine Group: The amine group of the piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are used.
Major Products:
Hydrolysis: Produces (S)-piperazine-2-carboxylic acid.
Substitution Reactions: Yields substituted piperazine derivatives.
Coupling Reactions: Forms amide-linked products, often used in peptide synthesis.
Scientific Research Applications
(S)-1-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-piperazine-2-carboxylic acid is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but is used to modify other molecules to enhance their properties. The Boc protecting group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis.
Comparison with Similar Compounds
®-1-Boc-piperazine-2-carboxylic acid: The enantiomer of (S)-1-Boc-piperazine-2-carboxylic acid, differing only in the spatial arrangement of atoms.
1-Boc-piperazine: Lacks the carboxylic acid group, used as a protecting group for piperazine.
1-Boc-piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a Boc-protected amine and a carboxylic acid group. This combination makes it a versatile intermediate in organic synthesis, particularly in the preparation of chiral compounds and complex molecules.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFEHGMWPHBSF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
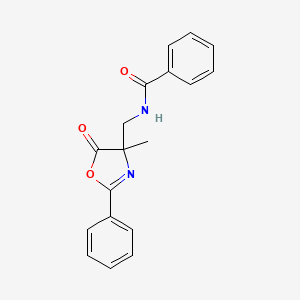
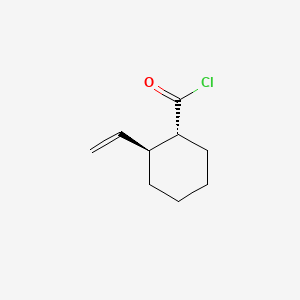

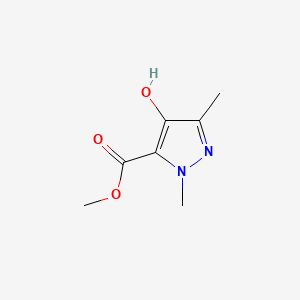
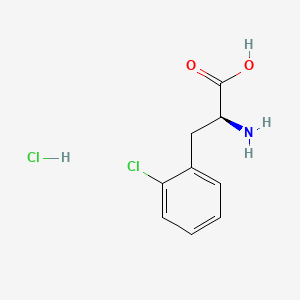
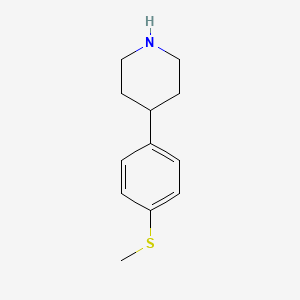
![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)
![5-ethoxy-2-ethyl-1H-benzo[d]imidazole](/img/structure/B576003.png)
